molecular formula C8H8N4O2 B188990 1-(4-methoxyphenyl)-1H-tetraazol-5-ol CAS No. 62442-51-7

1-(4-methoxyphenyl)-1H-tetraazol-5-ol

Cat. No. B188990
CAS RN: 62442-51-7
M. Wt: 192.17 g/mol
InChI Key: DPZJKSMEBAQFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-1H-tetraazol-5-ol, also known as MTA, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MTA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol is not fully understood. However, it has been proposed that 1-(4-methoxyphenyl)-1H-tetraazol-5-ol may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol may reduce inflammation and pain.

Biochemical And Physiological Effects

1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been found to have antitumor activity in vitro and in vivo.

Advantages And Limitations For Lab Experiments

1-(4-methoxyphenyl)-1H-tetraazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions. However, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has limited bioavailability, which can make it difficult to study its effects in vivo.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. One direction is to further investigate its mechanism of action and its potential as a COX-2 inhibitor. Another direction is to explore its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to understand its antitumor activity and its potential as an anticancer agent. Finally, more research is needed to optimize its synthesis and improve its solubility and bioavailability for use in lab experiments.

Synthesis Methods

1-(4-methoxyphenyl)-1H-tetraazol-5-ol can be synthesized through a multistep process starting from 4-methoxyaniline. The first step involves the reaction of 4-methoxyaniline with ethyl chloroformate to form the corresponding carbamate. This is followed by treatment with hydrazine hydrate to form the tetrazole ring. The final step involves the oxidation of the tetrazole ring to form 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.

Scientific Research Applications

1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. In materials science, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been used as a ligand in the synthesis of metal-organic frameworks. In catalysis, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been used as a catalyst in various reactions, including the synthesis of benzimidazoles and imidazoles.

properties

IUPAC Name

4-(4-methoxyphenyl)-1H-tetrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7-4-2-6(3-5-7)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZJKSMEBAQFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355691
Record name 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-1H-tetraazol-5-ol

CAS RN

62442-51-7
Record name 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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